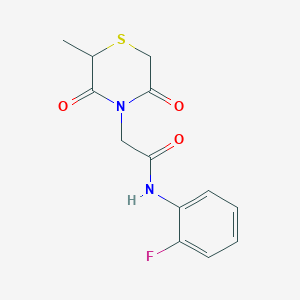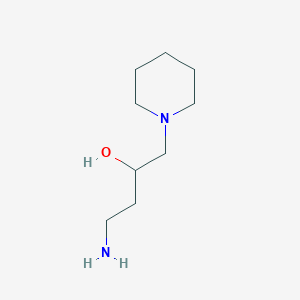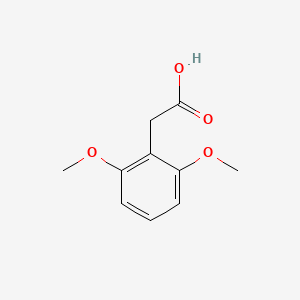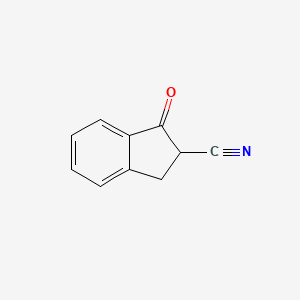![molecular formula C19H18N4OS2 B2529426 3-[(3-Methylphenoxy)methyl]-6-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 874463-84-0](/img/structure/B2529426.png)
3-[(3-Methylphenoxy)methyl]-6-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 3,6-disubstituted 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles involves the condensation of various starting materials such as 4-amino-5-mercapto-1,2,4-triazole derivatives with aromatic acids or aldehydes in the presence of phosphorous oxychloride or other cyclizing reagents. For instance, the synthesis of 3-[(4-chloro-3-methylphenoxy)methyl]-6-aryl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles was achieved by microwave-promoted condensation using para-toluenesulphonic acid as a catalyst . Another approach involved the oxidative cyclization of bis(substituted methylene)carbonothioic dihydrazides to form 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole derivatives . Additionally, the synthesis of novel fused [1,2,4]triazolo[3,4-b][1,3,4]thiadiazol derivatives was accomplished through a multi-step reaction sequence starting from 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile .
Molecular Structure Analysis
The molecular structure of these compounds has been elucidated using various spectroscopic techniques. For example, the crystal structure of a 3-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-s-triazolo[3,4-b]-1,3,4-thiadiazole was determined using X-ray crystallography, NMR, MS, and IR techniques, revealing its crystallization in the triclinic space group . The structures of other synthesized compounds were supported by IR, 1H NMR, 13C NMR spectral data, and elemental analysis .
Chemical Reactions Analysis
The chemical reactivity of these compounds often involves their ability to undergo further condensation reactions with various reagents. For instance, arylideneamines or aroylamines were cyclized to form 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles upon treatment with palladium-on-charcoal or phosphorus oxychloride . The regioselectivity and mechanism of these reactions have been studied to understand the formation of the triazolothiadiazole core .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structure. The crystallographic analysis provides insights into the unit cell parameters, space group, and crystallization behavior . The solubility, melting points, and stability of these compounds can be inferred from their synthesis conditions and structural data. The presence of various substituents on the triazolothiadiazole core influences the overall properties, such as the density and molecular weight .
Bioactivity and Pharmacological Analysis
Several of these compounds have been investigated for their potential pharmacological activities. Some of the synthesized 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles exhibited significant inhibitory activity against E. coli methionine aminopeptidase, suggesting their potential as antibacterial agents . Other compounds demonstrated inhibitory effects on the growth of a wide range of cancer cell lines, indicating their potential as anti-tumor agents . Additionally, some compounds were studied for their antibacterial, antifungal, anti-inflammatory, and analgesic activities, with certain derivatives showing significant pharmacological activities .
科学的研究の応用
Facile Synthesis and Derivatives
Researchers have synthesized novel derivatives of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazol compounds through multi-step reaction sequences, demonstrating the versatility and reactivity of this chemical structure. These derivatives have been characterized using various spectroscopy and chromatography techniques, highlighting the compound's utility in the development of new chemical entities (Nagaraju et al., 2013).
Crystal Structure Analysis
The crystal structure of related triazolothiadiazine derivatives has been extensively studied, providing insights into their molecular geometry, hydrogen bonding, and crystal packing. This knowledge is critical for understanding the compound's interactions and stability, which are essential for potential applications in materials science and pharmaceuticals (Goh et al., 2010).
Antimicrobial and Bioactivity
The antimicrobial and bioactivity of triazolo[3,4-b][1,3,4]thiadiazoles have been evaluated, with studies showing that derivatives possess antibacterial, antifungal, and in some cases, antitubercular activities. These findings suggest that compounds within this class could serve as leads for the development of new antimicrobial agents, addressing the growing concern of drug-resistant pathogens (Shiradkar & Kale, 2006).
Anticancer Properties
Research has also explored the anticancer properties of fluorinated 3,6-diaryl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles, demonstrating moderate to good antiproliferative potency against various cancer cell lines. These studies indicate the potential of triazolo[3,4-b][1,3,4]thiadiazole derivatives in the development of new anticancer drugs, highlighting the importance of structural modifications to enhance biological activity (Chowrasia et al., 2017).
"Green" Synthesis and Inhibitors
An efficient "green" catalyst strategy has been utilized to synthesize condensed-bicyclic triazolo-thiadiazoles, identified as effective inhibitors of PTP1B in vitro. This approach not only underscores the compound's pharmaceutical relevance but also its potential for environmentally friendly synthesis methods (Baburajeev et al., 2015).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
3-[(3-methylphenoxy)methyl]-6-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4OS2/c1-12-5-4-6-13(9-12)24-10-17-20-21-19-23(17)22-18(26-19)15-11-25-16-8-3-2-7-14(15)16/h4-6,9,11H,2-3,7-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YECXWDRTYBQBRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC2=NN=C3N2N=C(S3)C4=CSC5=C4CCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Methylphenoxy)methyl]-6-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2529344.png)
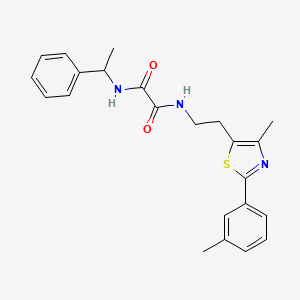
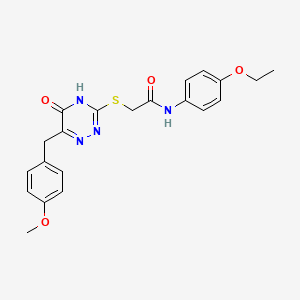
![4-(4-(benzo[d]thiazol-2-yl)-5-methyl-1H-pyrazol-3-yl)-6-ethyl-2-((4-methylpiperazin-1-yl)methyl)benzene-1,3-diol](/img/no-structure.png)
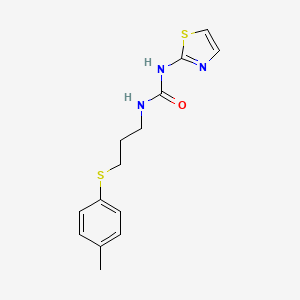
![Dimethyl 5,5-dicyano-2-hydroxy-6-(4-methylphenyl)-4-[3-(trifluoromethyl)phenyl]-1-cyclohexene-1,3-dicarboxylate](/img/structure/B2529356.png)
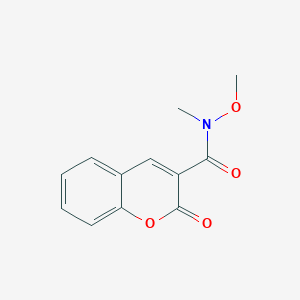
![2,5-dichloro-N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2529358.png)
![Tert-butyl N-[[3-(aminomethyl)-1-fluorocyclobutyl]methyl]carbamate](/img/structure/B2529359.png)
![(3-{[(3,4-Dichlorophenyl)sulfonyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone](/img/structure/B2529360.png)
